molecular formula C21H24BrN3O4 B11561614 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11561614
M. Wt: 462.3 g/mol
InChI Key: QSLMNXYAZAIHAD-BUVRLJJBSA-N
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, and phenoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Bromination: Introduction of a bromine atom to the phenoxy group.

    Acetylation: Formation of the acetamido group.

    Condensation: Combining the intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions may vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple bond compounds: Molecules with triple bonds, such as nitrogen (N₂).

Uniqueness

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24BrN3O4

Molecular Weight

462.3 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

InChI

InChI=1S/C21H24BrN3O4/c1-13-5-7-18(16(22)9-13)29-12-21(27)25-24-15(3)11-20(26)23-17-10-14(2)6-8-19(17)28-4/h5-10H,11-12H2,1-4H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

QSLMNXYAZAIHAD-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C=C2)C)Br)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)COC2=C(C=C(C=C2)C)Br)C

Origin of Product

United States

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